molecular formula C32H25F3N2S B2908077 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile CAS No. 303985-30-0

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile

Cat. No.: B2908077
CAS No.: 303985-30-0
M. Wt: 526.62
InChI Key: OIHGEAOKVLJNLG-QUDUTFMFSA-N
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Description

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is a complex organic compound that features a combination of styryl, trifluoromethyl, benzyl, and nicotinonitrile groups

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25F3N2S/c1-22-6-10-24(11-7-22)14-16-27-19-29(17-15-25-12-8-23(2)9-13-25)37-31(30(27)20-36)38-21-26-4-3-5-28(18-26)32(33,34)35/h3-19H,21H2,1-2H3/b16-14-,17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGEAOKVLJNLG-QUDUTFMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 4-methylstyryl derivatives: This involves the reaction of 4-methylbenzaldehyde with a suitable base and a styrene derivative under basic conditions to form the styryl group.

    Formation of the trifluoromethylbenzyl sulfanyl group:

    Coupling reactions: The final step involves coupling the prepared intermediates with nicotinonitrile under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile involves interactions with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Core Structure : Nicotinonitrile
  • Substituents :
    • Two 4-methylstyryl groups
    • A sulfanyl group attached to a trifluoromethylbenzyl moiety

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key areas of activity include:

  • Antitumor Activity :
    • Research indicates that derivatives of nicotinonitrile exhibit significant antitumor properties. The presence of the sulfanyl and trifluoromethyl groups may enhance the compound's ability to inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile may also possess similar anti-inflammatory properties.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens, potentially making it a candidate for further development in treating infectious diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be proposed based on structural analogs:

  • Inhibition of Kinases : Similar compounds have been found to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Modulation of Nitric Oxide Synthase : The sulfanyl group may play a role in modulating nitric oxide levels in cells, which is crucial for various cellular signaling processes .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study conducted on pyrazole derivatives indicated that modifications at the aromatic ring significantly influenced antitumor activity against specific cancer cell lines (e.g., A549 for lung cancer). The introduction of trifluoromethyl groups was associated with increased potency due to enhanced lipophilicity and electronic properties .
  • Anti-inflammatory Mechanisms :
    • Research on similar nicotinonitrile derivatives demonstrated their ability to downregulate TNF-α and IL-6 production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy :
    • In vitro assays showed that derivatives with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains

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